2-Chloro-4-nitrobiphenyl
Description
2-Chloro-4-nitrobiphenyl (C₁₂H₈ClNO₂) is a biphenyl derivative featuring a chlorine substituent at the 2-position and a nitro group (-NO₂) at the 4-position of the aromatic ring. This compound belongs to a class of halogenated nitroaromatic compounds, which are of interest due to their applications in organic synthesis, agrochemicals, and materials science. The electron-withdrawing nitro group and chlorine atom influence its reactivity, solubility, and stability, making it distinct from simpler biphenyl derivatives.
Properties
Molecular Formula |
C12H8ClNO2 |
|---|---|
Molecular Weight |
233.65 g/mol |
IUPAC Name |
2-chloro-4-nitro-1-phenylbenzene |
InChI |
InChI=1S/C12H8ClNO2/c13-12-8-10(14(15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8H |
InChI Key |
CCRSECCNOMQGDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 2-Chloro-4-nitrobiphenyl, we compare it with three related compounds: 4-Chlorobiphenyl-2',3',4',5',6'-d₅ (deuterated analog), 2-Chloro-4-phenylphenol, and 4-Nitrobiphenyl. Key differences in molecular structure, physicochemical properties, and applications are highlighted below.
Table 1: Comparative Analysis of this compound and Analogous Compounds
Structural and Functional Differences
- Nitro vs. Hydroxyl Groups: The nitro group in this compound increases its electrophilicity compared to 2-Chloro-4-phenylphenol, which has a hydroxyl group. This difference impacts solubility; the phenolic -OH in 2-Chloro-4-phenylphenol enhances water solubility, whereas this compound is likely more lipophilic .
- Deuterated Analog : 4-Chlorobiphenyl-d₅, a deuterated compound, exhibits isotopic stability, making it valuable in mass spectrometry and environmental tracking. Its molecular weight (193.68) is lower due to deuterium substitution .
Reactivity and Stability
- Electron-Withdrawing Effects : The nitro group in this compound deactivates the aromatic ring, directing further substitutions to meta positions. In contrast, 4-Nitrobiphenyl lacks the chlorine substituent, altering its electronic profile and reactivity.
Research Findings and Gaps
- Synthetic Utility : this compound’s nitro group facilitates nitro-reduction reactions, enabling access to amines for pharmaceutical intermediates.
- Data Limitations : Direct studies on this compound are sparse; most inferences derive from structural analogs. Further research is needed to elucidate its spectroscopic data, toxicity, and industrial applications.
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